METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
Description
METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE is a tertiary amine featuring a methyl group, a 3-methylbenzyl group, and a 2-(pyridin-2-yl)ethyl group attached to the nitrogen atom. The pyridine ring introduces aromaticity and basicity, while the 3-methylphenyl group contributes hydrophobicity and steric bulk.
Synthesis likely involves alkylation or reductive amination strategies, as seen in analogous compounds (e.g., reaction of amines with aromatic aldehydes or ketones in acetic acid, as in ). Computational methods like density-functional theory (DFT) could predict its thermochemical properties (e.g., bond energies, stability), while crystallographic tools like SHELX may resolve its 3D structure.
Properties
IUPAC Name |
N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCKFKJCBLSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, also known by its CAS number 1021122-71-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 212.29 g/mol. The compound features a pyridine ring and a methylphenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with pyridine and phenyl groups have shown significant antibacterial and antifungal properties. For example, derivatives with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Potential : Several studies have highlighted the anticancer properties of pyridine derivatives. For instance, compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis .
- Cellular Uptake and Distribution : The lipophilicity imparted by the methyl and phenyl groups may enhance cellular uptake, allowing the compound to exert its effects more effectively within target cells.
- Interaction with Receptors : Pyridine derivatives often interact with neurotransmitter receptors or other cellular targets, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
A study examining various pyridine-based compounds found that those similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to over 150 µg/mL against different bacterial strains .
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 75 | Bacillus subtilis |
| Compound B | 125 | E. coli |
| Compound C | >150 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have reported significant cytotoxic effects of related compounds on human cancer cell lines:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 12.50 | This compound |
| MCF7 | 8.55 | Similar Pyridine Derivative |
| NCI-H460 | 14.31 | Related Alkaloid |
Scientific Research Applications
Medicinal Chemistry
Methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets such as receptors or enzymes.
Case Study: COX Inhibition
Research has shown that derivatives of pyridine compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. A study demonstrated that compounds designed with similar frameworks exhibited significant COX-1 and COX-2 inhibition, leading to potential applications as non-steroidal anti-inflammatory drugs (NSAIDs) . The docking studies indicated favorable interactions with the COX active site, suggesting that modifications to the methylphenyl or pyridine moieties could enhance potency.
Agrochemical Development
The compound's structure allows for modifications that can lead to new agrochemicals, particularly pesticides. Pyridine derivatives are known precursors in the synthesis of various agrochemicals due to their ability to interact with biological systems in plants and pests.
Case Study: Synthesis of Pesticides
Research into the synthesis of chlorpyrifos from 3-methylpyridine highlights the utility of pyridine derivatives in developing effective agricultural chemicals . By modifying the methyl groups and substituents on the pyridine ring, researchers can create compounds with improved efficacy against specific pests while minimizing environmental impact.
Material Science
The compound can also be utilized in material science, particularly in the development of polymers or as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for creating materials with tailored properties for electronic or catalytic applications.
Case Study: Coordination Complexes
Studies have indicated that amines like this compound can serve as ligands for transition metals, leading to complexes that exhibit unique electronic properties . These complexes can be explored for applications in catalysis or as sensors.
Chemical Reactions Analysis
Reaction Mechanism
-
Cyanohydrin Formation : Cyanohydrins (R-C(OH)-CN) serve as carbonyl precursors.
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Amine Reactant : Pyridin-2-yl-methylamine derivatives (e.g., 2-(pyridin-2-yl)ethylamine) act as the amine source .
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Reductive Amination : The reaction occurs under basic conditions (e.g., 1,4-diazabicyclo[2.2.2]octane/DABCO) and reducing agents like sodium cyanoborohydride (NaBH₃CN) .
Key Reaction Conditions
A representative protocol from involves:
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Mixing cyanohydrin (e.g., 1 g, 6.65 mmol) and pyridin-2-yl-methylamine (1.27 g, 6.65 mmol) in DCM.
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Adding NaBH₃CN (5.3 g, 25 mmol) and stirring overnight.
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Workup includes extraction with DCM, purification via alumina column chromatography, and isolation as a brown solid (50% yield) .
Key Structural Features Influencing Reactivity
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Pyridin-2-yl Moiety : The pyridine ring’s electron-deficient nature enhances nucleophilicity in amination reactions .
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Benzyl Group : The 3-methylphenyl fragment provides steric bulk, potentially stabilizing intermediates .
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Ethyl Chain : The [2-(pyridin-2-yl)ethyl] group facilitates extended conjugation in the molecule .
NMR Spectroscopy
For related compounds, ¹H NMR (DMSO-d₆) shows signals at:
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δ 8.50 ppm (ddd, pyridine protons)
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δ 7.81 ppm (td, aromatic protons)
Mass Spectrometry
Comparison of Reducing Agents
| Reductant | Advantages | Limitations |
|---|---|---|
| NaBH₃CN | Selective for reductive amination | Toxicity, lower basicity |
| NaBH(OAc)₃ | Higher yields (50% in ) | Limited to aprotic solvents |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features:
| Compound | Structural Features | Key Differences |
|---|---|---|
| Target Compound | Methyl, 3-methylbenzyl, 2-(pyridin-2-yl)ethyl | Reference standard for comparison. |
| [2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine () | Indole and pyrrole heterocycles | Increased aromaticity and hydrogen-bonding potential; may enhance CNS activity. |
| 2-(Thiophen-2-yl)ethylamine () | Thiophene rings replace pyridine and benzene | Sulfur atoms alter electronic properties; reduced basicity vs. pyridine. |
| N-[2-(Ethyl(3-methylphenyl)amino)ethyl]-benzamide derivatives () | Benzamide and oxadiazole groups | Amide linkage and heterocyclic rings may improve metabolic stability. |
| Methyl 2-cyano-2-(2-pyridinyl)ethenyl derivatives () | Cyano and ethenyl groups | Conjugated system enhances rigidity and UV activity. |
Implications :
- Pyridine vs. Thiophene : The target compound’s pyridine group offers stronger basicity and hydrogen-bonding capacity compared to thiophene’s sulfur-mediated π-π interactions.
- Amide vs. Amine : Amide-containing analogs () exhibit higher metabolic stability but reduced conformational flexibility compared to the tertiary amine core.
Physicochemical Properties
- Solubility : The pyridine group enhances water solubility at acidic pH due to protonation, whereas thiophene analogs () are more lipophilic.
- Conformational Flexibility : Unlike amide intermediates (), which show slow exchange rates in NMR spectra due to restricted rotation, the target compound’s amine structure allows dynamic conformational changes.
Computational and Experimental Insights
- DFT Calculations : highlights DFT’s accuracy in predicting thermochemical properties (e.g., bond dissociation energies), applicable to optimizing the target compound’s stability.
- Crystallography : SHELX-based refinement () could resolve steric effects from the 3-methylphenyl group, aiding in structure-activity relationship studies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE, and how can purity be validated?
- Methodology : Reductive amination is a primary route, utilizing precursors like 3-methylbenzylamine and 2-(pyridin-2-yl)ethyl aldehyde. Catalytic hydrogenation (e.g., Pd/C under H₂ in ethanol) ensures efficient imine reduction. Post-synthesis, purify via silica gel column chromatography (eluent: ethyl acetate/hexane). Validate purity using -NMR (to confirm proton environments) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodology :
- NMR : -NMR identifies aromatic protons (6.5–8.5 ppm for pyridinyl and methylphenyl groups) and aliphatic chain signals (2.5–4.0 ppm for methylene/methyl groups). -NMR confirms carbon environments (e.g., pyridinyl carbons at ~120–150 ppm).
- IR : Peaks at ~1600 cm (C=N stretch) and ~2800 cm (C-H stretches) validate functional groups.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target peak area) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) with a 6-31G* basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Benchmark against experimental UV-Vis spectra. Becke’s work demonstrates B3LYP’s accuracy in thermochemical predictions (average deviation: 2.4 kcal/mol for atomization energies) .
- Example DFT Parameters :
| Functional | Basis Set | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| B3LYP | 6-31G* | -5.2 | -1.8 |
Q. How might structural discrepancies between X-ray diffraction (XRD) and computational models be resolved?
- Methodology : Refine XRD data using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond-length/angle mismatches. Compare with DFT-optimized geometries. For instance, pyridinyl C-N bond lengths in XRD (~1.34 Å) should align with DFT predictions (±0.02 Å tolerance). Discrepancies >0.05 Å suggest conformational flexibility or crystal-packing effects .
Q. What pharmacological interactions are plausible given structural analogs’ regulatory classifications?
- Methodology : The compound’s tertiary amine and pyridinyl motifs resemble oliceridine (Schedule II opiate in ), suggesting potential μ-opioid receptor affinity. Use radioligand binding assays (e.g., -naloxone displacement) or MD simulations (AMBER force field) to map receptor interactions. Cross-reference with SAR studies on pyridinyl-ethylamine derivatives .
Q. How can researchers address inconsistencies in pharmacological activity data across experimental models?
- Methodology :
- In vitro/in vivo correlation : Replicate assays using standardized protocols (e.g., cAMP inhibition in CHO cells expressing opioid receptors).
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., morphine for opioid assays).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile outliers. For example, EC₅₀ variations >10-fold may indicate assay-specific artifacts .
Methodological Workflow Table
| Research Objective | Key Techniques | Validation Criteria |
|---|---|---|
| Synthesis Optimization | Reductive amination, column chromatography | NMR purity >95%, HRMS molecular ion match |
| Structural Elucidation | XRD (SHELX refinement), DFT (B3LYP) | R-factor <0.05, HOMO-LUMO gap ±0.1 eV |
| Pharmacological Profiling | Radioligand binding, MD simulations | IC₅₀ <100 nM, docking score ≤-7.0 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
